molecular formula C8H8O4 B12756181 3-Hydroxymandelic acid, (+)- CAS No. 17514-00-0

3-Hydroxymandelic acid, (+)-

Cat. No.: B12756181
CAS No.: 17514-00-0
M. Wt: 168.15 g/mol
InChI Key: OLSDAJRAVOVKLG-ZETCQYMHSA-N
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Description

3-Hydroxymandelic acid, (+)-, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is a metabolite of phenylephrine, an α-receptor agonist, and is involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through the hydroxylation of mandelic acid. The reaction typically involves the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of 3-hydroxymandelic acid can be achieved through microbial fermentation. Engineered yeast strains, such as Saccharomyces cerevisiae, have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxymandelic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxymandelic acid involves its role as a metabolite in the human body. It is produced from the metabolism of phenylephrine and is involved in various biochemical pathways. The compound acts as a Bronsted acid, donating a proton to acceptor molecules. It also exhibits weak antioxidant properties, which are attributed to its ability to donate electrons and neutralize free radicals .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite of phenylephrine and its involvement in various biochemical pathways further distinguish it from other similar compounds .

Properties

CAS No.

17514-00-0

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1

InChI Key

OLSDAJRAVOVKLG-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C(=O)O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)O

Origin of Product

United States

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